Dibenzepin hydrochloride

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

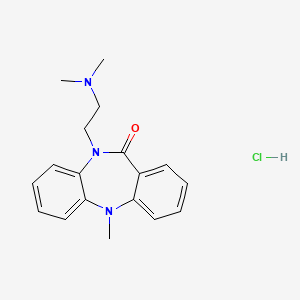

5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O.ClH/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22;/h4-11H,12-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPZIQRLRMWPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048421 | |

| Record name | Dibenzepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-80-0 | |

| Record name | Dibenzepine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzepin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzepin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzepin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZEPIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLN0273S4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Structural Diversification of Dibenzepin Hydrochloride

Established Methodologies for Dibenzepin (B26263) Hydrochloride Synthesis

The synthesis of dibenzepin hydrochloride can be achieved through various established methods, primarily involving the construction of the central seven-membered diazepine (B8756704) ring.

Alkylation-Based Reaction Pathways

A common and direct method for synthesizing the dibenzepin base involves the alkylation of a pre-formed dibenzepin core. smolecule.com Specifically, the dibenzepin base can be synthesized through the alkylation of the appropriate lactam precursor with 2-chloro-N,N-dimethylethanamine. smolecule.com The resulting dibenzepin base is then converted to its hydrochloride salt by reacting it with hydrochloric acid, often in an alcoholic solution. smolecule.com

Another alkylation approach involves the reaction of a dibenzo[b,f] smolecule.comnih.govthiazepin-11(10H)-one precursor with phosphorus oxychloride (POCl₃) to form an iminochloride intermediate. This is followed by a nucleophilic substitution with a dimethylaminoethyl group. Key parameters in this process include reaction time, temperature, and the choice of solvent, such as absolute ethanol (B145695) or dichloromethane, to optimize the yield and minimize side reactions.

Catalytic Approaches in this compound Formation

Catalytic methods offer efficient routes to the dibenzodiazepine scaffold. Copper-catalyzed reactions are prominent in the synthesis of dibenzepin and its derivatives.

One such method involves the use of cuprous oxide as a catalyst in the reaction between substituted bromobenzoic acids and anilines to form dibenzepin derivatives. smolecule.com A related patent describes a method using cuprous oxide as an oxidant and nitrogen methylmorpholine as a base in the reaction of substituted o-bromobenzoic acid with a substituted aniline (B41778) in dioxane to produce 2-(N-substituted phenyl) aminobenzoic acid derivatives, which are precursors to dibenzepin analogues. google.com

Palladium-catalyzed reactions also play a crucial role. A sequential strategy involving a palladium and copper-catalyzed amination (such as the Buchwald-Hartwig or Chan-Lam reactions) followed by a palladium-catalyzed intramolecular aminocarbonylation has been developed to access 10,11-dihydro-5H-dibenzo[b,e] smolecule.comnih.govdiazepinones. nih.govresearchgate.net This method utilizes molybdenum hexacarbonyl (Mo(CO)₆) as a carbon monoxide surrogate, avoiding the handling of toxic CO gas. nih.govresearchgate.net The Chan-Lam approach, using a copper catalyst, has been noted to be particularly effective, affording the dibenzodiazepinones in good yields under milder conditions. nih.gov

Design and Synthesis of Novel this compound Analogues

The modification of the dibenzepin structure is a key area of research aimed at developing compounds with improved pharmacological profiles.

Exploration of Structural Modifications on the Dibenzodiazepine Core

The dibenzodiazepine core is a versatile scaffold for structural modifications. Research has focused on creating derivatives with various substituents to explore their therapeutic potential, including antitumor activities. nih.gov For instance, a series of dibenzodiazepine derivatives with N-methylpiperazine at the C-11 position have been synthesized and evaluated for their ability to inhibit tumor cell proliferation. nih.gov

Isocyanide-based multicomponent reactions have also been employed to efficiently synthesize pyrrole-fused dibenzoxazepine (B10770217), dibenzothiazepine, and triazolobenzodiazepine derivatives, highlighting the versatility of the core structure in creating complex heterocyclic systems. nih.govbeilstein-journals.org

Stereochemical Considerations in this compound Derivative Synthesis

Dibenzepin itself is an achiral molecule, meaning it does not have a non-superimposable mirror image. ncats.ionih.gov However, the synthesis of its derivatives can introduce chiral centers, leading to the formation of stereoisomers. The control of stereochemistry is a critical aspect of synthesizing new analogues, as different stereoisomers can exhibit distinct pharmacological activities.

The synthesis of enantiomerically pure compounds (EPCs) is a significant goal in medicinal chemistry. ub.edu Strategies to achieve this include the use of chiral auxiliaries or catalysts to induce asymmetry during the reaction. ub.edu While specific examples of stereoselective synthesis for dibenzepin derivatives are not extensively detailed in the provided context, the principles of enantioselective catalysis, including organocatalysis, are broadly applicable to the synthesis of chiral analogues of dibenzepin. ub.edu

Characterization of Synthetic Intermediates and Impurities in Research Processes

The characterization of synthetic intermediates and the identification of impurities are crucial for ensuring the quality and purity of the final compound.

During the synthesis of related compounds like barnidipine (B1667753) hydrochloride, various impurities have been detected using high-performance liquid chromatography (HPLC). nih.gov These impurities are then identified, synthesized, and characterized using spectral data from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

For dibenzo[b,f]thiazepine derivatives, common impurities can include unreacted lactam, which can be detected by matching HPLC retention times. Oxidation byproducts can be identified using liquid chromatography-mass spectrometry (LC-MS), and residual solvents can be quantified via gas chromatography-mass spectrometry (GC-MS). The control of these impurities is essential for the quality of the final active pharmaceutical ingredient.

Below is a table summarizing some of the key synthetic intermediates and reagents involved in the synthesis of dibenzepin and its analogues.

| Compound/Reagent | Role in Synthesis | Relevant Synthetic Method |

| 2-chloro-N,N-dimethylethanamine | Alkylating agent | Alkylation-Based Reaction Pathways |

| Cuprous Oxide | Catalyst | Catalytic Approaches |

| Phosphorus oxychloride (POCl₃) | Activating agent | Alkylation-Based Reaction Pathways |

| 1,2-phenylenediamines | Starting material | One-Step Cyclocondensation |

| Isatoic anhydrides | Starting material | One-Step Cyclocondensation |

| Palladium catalysts | Catalyst | Catalytic Approaches |

| Molybdenum hexacarbonyl (Mo(CO)₆) | CO surrogate | Catalytic Approaches |

| N-methylpiperazine | Substituent group | Design of Novel Analogues |

Green Chemistry Principles in this compound Synthesis Research

The synthesis of complex pharmaceutical molecules like dibenzepin and its derivatives is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework to make chemical production more environmentally benign, focusing on aspects like waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. instituteofsustainabilitystudies.comresearchgate.netmdpi.com Research into the synthesis of the dibenzo[b,e] researchgate.netacs.orgdiazepine core, central to dibenzepin, has seen the application of several of these principles to reduce environmental impact. instituteofsustainabilitystudies.com

A key focus in green synthetic chemistry is the replacement of hazardous reagents and solvents with more eco-friendly alternatives. researchgate.net One notable advancement is the synthesis of dibenzo[b,e] researchgate.netacs.orgdiazepine derivatives using Potassium Persulfate (KPS) as an eco-friendly oxidant. researchgate.net This method involves the addition/cyclization of o-phenylenediamine (B120857) with substituted o-Chloro benzaldehyde (B42025) in water, a green solvent, at 80 °C. researchgate.net This approach avoids the use of more toxic or corrosive reagents often employed in traditional cyclization reactions. researchgate.netresearchgate.net

Another green strategy involves designing more efficient catalytic systems. Catalytic reagents are preferable to stoichiometric ones as they are used in smaller quantities and can be recycled, minimizing waste. acs.org For instance, the synthesis of 10,11-dihydro-5H-dibenzo[b,e] researchgate.netacs.orgdiazepinones, a core structure related to dibenzepin, has been achieved using a sequential catalytic procedure. researchgate.net This strategy utilizes copper catalysis for the initial amination step, which presents a milder and often less toxic alternative to other metal catalysts like palladium. researchgate.net Furthermore, to avoid the handling of highly toxic carbon monoxide (CO) gas in subsequent intramolecular aminocarbonylation steps, molybdenum hexacarbonyl (Mo(CO)6) has been employed as a CO surrogate. researchgate.net

The principle of atom economy, which seeks to maximize the incorporation of all materials from the reactants into the final product, is also central to greener syntheses. acs.org One-pot reactions and multicomponent reactions (MCRs) are particularly effective in this regard. An efficient, solvent- and catalyst-free, one-pot three-component reaction has been developed for the synthesis of pyrrole-fused dibenzoxazepine and related derivatives. beilstein-journals.org While not a direct synthesis of dibenzepin, this methodology for related heterocyclic systems highlights a green approach that reduces reaction time, simplifies operation, and generates complex molecules from simple starting materials in a single step, thereby improving atom economy and reducing waste. beilstein-journals.org

The table below summarizes some of the green chemistry approaches applied in the synthesis of the dibenzepin core structure and related compounds.

| Green Approach | Traditional Counterpart | Key Green Principle(s) Applied | Research Finding/Advantage | Citation |

| Use of Potassium Persulfate (KPS) as oxidant in water. | Use of hazardous oxidants and organic solvents. | Less Hazardous Chemical Syntheses; Safer Solvents & Auxiliaries. | Dibenzo[b,e] researchgate.netacs.orgdiazepine derivatives were synthesized efficiently with high yields in water at 80°C. | researchgate.net |

| Copper-catalyzed amination followed by use of Mo(CO)6 as a CO surrogate. | Palladium catalysis and use of toxic CO gas. | Catalysis; Safer Chemicals. | Afforded 10,11-dihydro-5H-dibenzo[b,e] researchgate.netacs.orgdiazepinones in good yields under milder conditions, avoiding hazardous CO handling. | researchgate.net |

| Solvent- and catalyst-free multicomponent reactions. | Multi-step synthesis with solvent use and purification at each step. | Atom Economy; Waste Prevention. | Enabled facile synthesis of various bioactive scaffolds in high yields with short reaction times and simple operation. | beilstein-journals.org |

These research efforts demonstrate a clear trend towards incorporating green chemistry principles into the synthesis of dibenzepin and its structural analogues. By focusing on safer reagents, alternative solvents like water, efficient catalytic processes, and atom-economical reaction designs, chemists are developing more sustainable pathways for producing these important pharmaceutical compounds. instituteofsustainabilitystudies.commedmedchem.com

Molecular and Cellular Pharmacodynamics of Dibenzepin Hydrochloride

Primary Neurotransmitter Transporter Interactions

Dibenzepin's primary mechanism of action involves the modulation of monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. patsnap.comwikipedia.org This action increases the concentration of specific neurotransmitters, enhancing signaling between neurons. patsnap.com

Norepinephrine (B1679862) Transporter (NET) Inhibition Kinetics and Affinity

Dibenzepin (B26263) hydrochloride functions as a selective norepinephrine reuptake inhibitor (NRI). ncats.iosmolecule.comwikipedia.org By blocking the norepinephrine transporter (NET), it increases the synaptic availability of norepinephrine, a key neurotransmitter involved in mood regulation. smolecule.com The potency of dibenzepin as a NET inhibitor is considered to be comparable to that of the classic tricyclic antidepressant, imipramine (B1671792). wikipedia.org This selective action on noradrenergic systems is a central feature of its antidepressant efficacy. smolecule.com

Serotonin (B10506) Transporter (SERT) Inhibition Kinetics and Affinity

There are conflicting reports regarding dibenzepin's interaction with the serotonin transporter (SERT). Some sources suggest that a primary mechanism of dibenzepin involves the inhibition of serotonin reuptake, attributing its efficacy to a strong affinity for SERT. patsnap.compatsnap.com However, other studies indicate that dibenzepin has weak or negligible effects on serotonin reuptake. smolecule.comwikipedia.org One study explicitly refers to it as an antidepressant with no significant affinity for serotonin receptors. wikipedia.org This suggests that its noradrenergic-dominant profile distinguishes it from dual reuptake inhibitors. smolecule.com The lack of potent SERT inhibition may contribute to a different clinical profile compared to other TCAs.

Dopamine (B1211576) Transporter (DAT) Binding Profile and Modulation

Dibenzepin hydrochloride demonstrates a weak or negligible effect on the dopamine transporter (DAT). smolecule.comwikipedia.org This indicates that its mechanism of action does not significantly involve the inhibition of dopamine reuptake, distinguishing it from substances that have a strong affinity for DAT. smolecule.comnih.gov This low affinity for DAT is a common feature among many tricyclic antidepressants.

Interactive Table: Monoamine Transporter Interaction Profile

| Transporter | Reported Action | Affinity/Potency |

| Norepinephrine Transporter (NET) | Selective Reuptake Inhibitor | Potency similar to Imipramine. wikipedia.org |

| Serotonin Transporter (SERT) | Weak/Negligible Inhibition | Conflicting reports exist. patsnap.compatsnap.comsmolecule.comwikipedia.org |

| Dopamine Transporter (DAT) | Weak/Negligible Inhibition | Low affinity. smolecule.comwikipedia.org |

G-Protein Coupled Receptor (GPCR) Binding Profiles

Muscarinic Acetylcholine (B1216132) Receptor Subtype Affinity and Antagonism

Dibenzepin exhibits antagonist activity at muscarinic acetylcholine receptors, though its potency is notably lower than that of other tricyclic antidepressants like amitriptyline (B1667244) and imipramine. patsnap.comnih.gov Research has shown its antimuscarinic potency to be approximately 1/600th that of scopolamine. nih.gov The affinity for the M1 muscarinic receptor subtype is reported to be low, with an estimated inhibition constant (Ki) of approximately 450 nM. smolecule.com This lower affinity for muscarinic receptors likely accounts for a milder profile of anticholinergic effects (such as dry mouth or blurred vision) compared to other TCAs. smolecule.comnih.gov

Histamine (B1213489) H1 Receptor Affinity and Antagonism

Dibenzepin is a potent antagonist of the histamine H1 receptor. patsnap.comsmolecule.comwikipedia.org It binds with high affinity to H1 receptors in the human brain, with a reported dissociation constant (Kd) of approximately 0.31 nM (3.1 x 10⁻¹⁰ M). smolecule.com This strong binding to H1 receptors is a common characteristic of many TCAs and is responsible for the sedative effects associated with the drug. patsnap.comsmolecule.com The antagonism is comparable in efficacy to that of doxepin (B10761459), another TCA known for its high H1 receptor affinity. smolecule.com

Interactive Table: GPCR Binding Profile

| Receptor | Action | Affinity Constant |

| Muscarinic Acetylcholine Receptor (M1) | Antagonist | Ki ≈ 450 nM smolecule.com |

| Histamine H1 Receptor | Antagonist | Kd ≈ 0.31 nM smolecule.com |

Alpha-1 Adrenergic Receptor Interactions and Functional Consequences

This compound exhibits antagonist activity at alpha-1 adrenergic receptors. patsnap.com This blockade of alpha-1 adrenergic receptors can lead to peripheral vasodilation, which may result in a decrease in blood pressure. patsnap.com The interaction with these receptors is a notable aspect of its pharmacological profile. patsnap.com

Alpha-1 adrenergic receptors, which include the subtypes α1A, α1B, and α1D, are G protein-coupled receptors (GPCRs) that typically signal through the Gq/11 pathway. amegroups.cn The activation of this pathway leads to various physiological responses. amegroups.cn However, some sources suggest that dibenzepin has negligible antiadrenergic effects at α1 receptors, with a high Ki value indicating weak binding affinity. wikipedia.org This discrepancy in the literature may reflect differences in experimental conditions or the specific subtypes of the receptor being studied.

The functional consequences of alpha-1 adrenergic receptor antagonism by dibenzepin are primarily related to its side effect profile, such as the potential for orthostatic hypotension. patsnap.com

Interaction with Other Membrane Transporters and Ion Channels

In vitro studies are essential for characterizing the interaction of drugs with transporters like the organic cation transporters (OCTs). mdpi.complos.orgmdpi.com OCTs, such as OCT1, OCT2, and OCT3, are part of the solute carrier (SLC) 22A family and are crucial for the transport of a wide array of organic cations, including many drugs and endogenous compounds. mdpi.comfrontiersin.orgfrontiersin.org

While specific in vitro data on dibenzepin as a substrate or inhibitor of individual OCT subtypes is not extensively detailed in the provided search results, the general class of tricyclic antidepressants is known to interact with these transporters. For instance, some antidepressants have been shown to be substrates and inhibitors of OCT1 and OCT2. mdpi.com Given the structural similarities, it is plausible that dibenzepin also interacts with OCTs. The inhibition of these transporters can lead to clinically significant drug-drug interactions by affecting the pharmacokinetics of co-administered drugs. plos.orgfrontiersin.org For example, the inhibition of OCT2 in the kidney can decrease the renal clearance of other cationic drugs. plos.org

| Transporter | Interaction Type | Potential Consequence |

| OCT1 | Substrate/Inhibitor | Altered hepatic uptake and drug-drug interactions. frontiersin.org |

| OCT2 | Substrate/Inhibitor | Decreased renal clearance of cationic drugs. plos.org |

| OCT3 | Substrate/Inhibitor | Modulation of monoamine availability in the brain. frontiersin.org |

The plasma membrane monoamine transporter (PMAT), also known as equilibrative nucleoside transporter-4 (hENT4) and encoded by the SLC29A4 gene, is a low-affinity, high-capacity transporter for monoamines like serotonin, dopamine, and norepinephrine. wikipedia.orgnih.gov It is expressed in the brain and plays a role in clearing these neurotransmitters from the synaptic space. wikipedia.orgnih.govnih.gov

Preclinical studies have highlighted the importance of PMAT in the mechanism of action of certain antidepressants. mdpi.com For example, the antidepressant-like effects of ketamine were found to be absent in mice lacking PMAT, suggesting a crucial role for this transporter. mdpi.com While direct studies on the modulation of PMAT by dibenzepin were not found, its primary action as a monoamine reuptake inhibitor suggests a potential for interaction with various monoamine transporters, including PMAT. patsnap.compatsnap.com The inhibition of PMAT could contribute to increased extracellular monoamine concentrations, complementing the effects of inhibiting high-affinity transporters like SERT and NET. mdpi.com

Voltage-gated ion channels, including sodium (NaV), potassium (KV), and calcium (CaV) channels, are fundamental for neuronal excitability and signaling. mdpi.commdpi.comfrontiersin.org Many neuroactive drugs exert their effects by modulating the function of these channels. nih.govmetrionbiosciences.com

Tricyclic antidepressants, as a class, are known to interact with voltage-gated ion channels. wikipedia.org For instance, cardiac toxicity associated with TCA overdose is often attributed to the inhibition of sodium and calcium channels. wikipedia.org Preclinical research investigates how these interactions at a molecular level can alter ion channel gating and permeability. mdpi.comnih.gov Although specific preclinical studies detailing the direct modulation of various voltage-gated ion channels by dibenzepin are not extensively covered in the search results, its classification as a TCA implies a potential for such interactions. These interactions could contribute to both its therapeutic effects and its adverse effect profile.

Intracellular Signaling Cascades and Receptor Desensitization Research

The adenylyl cyclase (AC)-cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a major intracellular cascade that is crucial for a wide range of cellular functions, including neuronal plasticity and neurotransmitter release. frontiersin.orgnih.govoatext.com This pathway is often modulated by G protein-coupled receptors. nih.gov The binding of a ligand to a GPCR can activate or inhibit adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. frontiersin.orgnumberanalytics.com cAMP then acts as a second messenger, activating downstream effectors like protein kinase A (PKA). nih.govnih.gov

Research has implicated the AC-cAMP pathway in the mechanism of action of antidepressants. nih.gov For example, some studies suggest that certain antidepressant compounds can lead to an increase in intracellular cAMP levels. nih.gov This modulation of cAMP signaling can influence gene expression and cellular responses, which may be relevant to the long-term therapeutic effects of antidepressants. nih.gov While direct evidence of dibenzepin's modulation of adenylyl cyclase and cAMP signaling is not explicitly detailed in the provided results, its interaction with GPCRs like adrenergic receptors suggests a potential for indirect influence on this critical signaling pathway. patsnap.commdpi.com

Receptor Internalization and Downregulation Mechanisms

The therapeutic action of tricyclic antidepressants (TCAs) like this compound is not immediate and typically requires prolonged administration, suggesting that adaptive changes in neuronal signaling pathways are crucial. Key among these adaptations are the processes of receptor internalization and downregulation, which modulate neuronal sensitivity to neurotransmitters.

Dibenzepin's primary mechanism involves inhibiting the reuptake of norepinephrine and serotonin, leading to their increased concentration in the synaptic cleft. patsnap.compatsnap.com This sustained elevation of neurotransmitters triggers homeostatic responses at the postsynaptic neuron to prevent overstimulation. An initial, rapid process is receptor desensitization, where the receptor is functionally uncoupled from its intracellular G-protein. nih.gov This is often mediated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the receptor, promoting the binding of arrestin proteins.

Arrestin binding sterically blocks further G-protein interaction and, importantly, acts as an adapter protein to initiate receptor internalization. nih.gov It recruits components of the endocytic machinery, such as clathrin, leading to the formation of clathrin-coated pits that invaginate and sequester the receptors into intracellular vesicles. nih.gov Once internalized, these receptors can be dephosphorylated and recycled back to the cell membrane or targeted for degradation in lysosomes. This latter process, known as downregulation, results in a net decrease in the total number of receptors on the cell surface. nih.gov

Chronic administration of TCAs has been shown to cause the downregulation of specific receptors, including β-adrenergic and serotonin 5-HT2A receptors. nih.govucdavis.edu This reduction in receptor density is a well-documented neuroadaptive change that is thought to be integral to the therapeutic effects of antidepressants. nih.gov While some antidepressants have varying effects on 5-HT2A receptor numbers, many TCAs, such as amitriptyline, are known to cause their downregulation. ucdavis.edudiva-portal.org Although direct studies focusing exclusively on dibenzepin are less common, its classification and shared mechanism as a TCA strongly imply it engages in similar processes of receptor internalization and downregulation, contributing to the delayed onset of its clinical efficacy.

Comparative Receptor Pharmacology of this compound within Tricyclic Antidepressants

This compound is a member of the tricyclic antidepressant (TCA) class and shares a core pharmacological profile with other drugs in this group, such as imipramine, amitriptyline, and desipramine (B1205290). ncats.iowikipedia.org However, nuanced differences in receptor binding affinities among these compounds account for their distinct clinical characteristics. The primary therapeutic action of most TCAs is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), which increases the synaptic availability of these neurotransmitters. patsnap.comwikipedia.org

Dibenzepin is characterized as a selective norepinephrine reuptake inhibitor with strong binding to histamine H1 receptors and, to a lesser extent, cholinergic receptors. ncats.ioncats.io Comparative data indicates that TCAs vary widely in their potency at these different receptors. For example, doxepin is a particularly potent H1 antagonist, while desipramine has considerably less affinity for muscarinic receptors compared to amitriptyline or imipramine. nih.gov A study assessing the relative antimuscarinic potency of several TCAs calculated that dibenzepin was significantly less potent in this regard than amitriptyline, imipramine, and nortriptyline. nih.gov

The following interactive table displays comparative binding affinity data (Ki, nM) for several TCAs. A lower Ki value signifies a higher binding affinity.

Note: Ki values are compiled from various sources and represent approximate comparative affinities. Specific values for Dibenzepin are not consistently available in comparative literature, hence descriptive terms are used based on its known pharmacological profile. ncats.ioncats.ionih.gov

This varied receptor-binding landscape explains the different profiles of TCAs. The potent norepinephrine reuptake inhibition by desipramine, for example, contrasts with the more potent serotonin reuptake inhibition of clomipramine. pharmacytimes.com Dibenzepin's profile, with its significant noradrenergic and antihistaminic activity alongside moderate anticholinergic effects, positions it uniquely within the TCA spectrum. patsnap.comncats.ionih.gov

Biochemical Transformations and Enzymatic Pathways of Dibenzepin Hydrochloride

Cytochrome P450 (CYP) Enzyme Metabolism (In Vitro and Preclinical)

The metabolism of Dibenzepin (B26263) is understood to be primarily hepatic and mediated by the cytochrome P450 enzyme system.

Identification of Primary CYP Isoforms Involved in Dibenzepin Hydrochloride Metabolism

Based on available information, the primary cytochrome P450 isoforms implicated in the metabolism of this compound are CYP2D6 and CYP1A2. medtigo.com The involvement of these enzymes is consistent with the metabolic pathways of other structurally similar tricyclic antidepressants, such as imipramine (B1671792) and amitriptyline (B1667244), which are known substrates for these and other CYP isoforms like CYP2C19 and CYP3A4. drugbank.com However, specific in vitro studies with human liver microsomes or recombinant CYP enzymes to definitively confirm the primary metabolizing enzymes for Dibenzepin and to quantify their relative contributions are not well-documented in publicly accessible literature.

Kinetic Characterization of CYP-Mediated Reactions

Detailed kinetic characterization of the CYP-mediated reactions for this compound, including Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), is not available in the reviewed scientific literature. Such data would be essential for a precise understanding of the efficiency of its metabolism and for predicting the potential for saturation of metabolic pathways.

Interactive Data Table: Kinetic Parameters of Dibenzepin Metabolism No publicly available data could be found to populate this table.

| CYP Isoform | Metabolic Reaction | Km (µM) | Vmax (nmol/min/mg protein) |

|---|

In Vitro Inhibition and Induction Potential on CYP Enzymes

The potential of this compound to inhibit or induce CYP enzymes is a critical factor in predicting drug-drug interactions. However, specific in vitro data, such as IC50 values for inhibition or data from induction assays with human hepatocytes, are not readily found in the scientific literature. Without this information, the precise risk of Dibenzepin acting as a perpetrator in drug interactions remains to be fully characterized.

Interactive Data Table: In Vitro CYP Inhibition by this compound No publicly available data could be found to populate this table.

| CYP Isoform | IC50 (µM) | Type of Inhibition |

|---|

Phase I Metabolic Transformations

Phase I metabolism of tricyclic antidepressants typically involves N-demethylation and hydroxylation, leading to the formation of active and inactive metabolites.

N-Demethylation Pathways and Metabolite Formation

N-demethylation is a common metabolic pathway for tricyclic antidepressants that possess a dimethylamino side chain. This reaction results in the formation of N-desmethyl metabolites, which are often pharmacologically active. For Dibenzepin, which has a dimethylaminoethyl group, the formation of N-desmethyldibenzepin would be an expected metabolic step. However, specific preclinical or in vitro studies confirming the formation of this metabolite and identifying the specific CYP isoforms responsible for the N-demethylation of Dibenzepin are not detailed in the available literature. For the related compound imipramine, N-demethylation is primarily catalyzed by CYP2C19, CYP1A2, and CYP3A4. drugbank.com

Hydroxylation Reactions and Their Enzymatic Basis

Aromatic hydroxylation is another key Phase I metabolic pathway for tricyclic antidepressants. This process introduces a hydroxyl group onto the tricyclic ring system, generally leading to more water-soluble metabolites that can be more easily excreted. For Dibenzepin, hydroxylation of the dibenzo[b,e] medtigo.comkegg.jpdiazepine (B8756704) ring system is a probable metabolic route. The resulting hydroxylated metabolites can also possess pharmacological activity. The specific position of hydroxylation and the enzymatic basis for this reaction in Dibenzepin have not been explicitly described in the reviewed literature. For other tricyclics like amitriptyline, hydroxylation is primarily mediated by CYP2D6. drugbank.com

Following Phase I reactions, which typically introduce or expose functional groups on a drug molecule, Phase II metabolism involves the conjugation of these groups with endogenous molecules. openaccessjournals.com This process, catalyzed by transferase enzymes, generally increases the water solubility of the compound, facilitating its excretion from the body and leading to detoxification. openaccessjournals.comuomus.edu.iqminia.edu.eg

Glucuronidation Pathway Characterization

Glucuronidation represents the most common Phase II metabolic pathway for a vast array of drugs and other foreign compounds (xenobiotics). uomus.edu.iqnih.gov The process involves the transfer of glucuronic acid from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. nih.gov This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and are also present in other tissues like the kidney and intestine. nih.govreactome.orgnih.gov

The addition of the highly polar glucuronic acid moiety significantly increases the hydrophilicity of the substrate, creating a glucuronide conjugate that is more readily excreted in urine or bile. nih.gov Functional groups that can undergo glucuronidation include hydroxyls, carboxyls, amines, and thiols. nih.gov While Dibenzepin undergoes hepatic metabolism wikipedia.org, and its structure contains a tertiary amine and a ketone group which could potentially be sites for conjugation after initial Phase I metabolism, specific studies detailing the definitive glucuronide conjugates of this compound are not extensively documented in publicly available scientific literature. For many tricyclic antidepressants, metabolism is a complex process involving cytochrome P450 (CYP450) enzymes followed by conjugation reactions. patsnap.comdrugbank.com

| Conjugation Reaction | Key Enzyme Family | Endogenous Co-substrate | Common Functional Groups Targeted | Resulting Metabolite |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | -OH, -COOH, -NH2, -SH | Glucuronide conjugate |

| Sulfation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | -OH (phenolic), -NH2 | Sulfate conjugate |

| Acetylation | N-acetyltransferases (NATs) | Acetyl-CoA | -NH2 (aromatic amines), hydrazines | Acetylated conjugate |

| Glutathione (B108866) Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) | Electrophilic centers | Glutathione conjugate |

Other Conjugation Mechanisms and Metabolite Derivatization

Beyond glucuronidation, several other Phase II pathways contribute to drug metabolism. These include sulfation, acetylation, and conjugation with glutathione or amino acids. uomus.edu.iqnih.gov

Sulfation: This pathway involves the transfer of a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the drug molecule, a reaction catalyzed by sulfotransferases (SULTs). uomus.edu.iq It is a significant pathway for the metabolism of phenols and some amines.

Acetylation: Catalyzed by N-acetyltransferases (NATs), this reaction uses acetyl-coenzyme A (acetyl-CoA) to transfer an acetyl group, typically to a primary amine. Unlike glucuronidation and sulfation, acetylation does not always increase water solubility but primarily serves to terminate pharmacological activity. uomus.edu.iq

Glutathione Conjugation: This is a crucial detoxification pathway for chemically reactive, electrophilic compounds. Glutathione S-transferases (GSTs) catalyze the conjugation of the tripeptide glutathione (GSH) with these reactive species, preventing them from damaging vital cellular components like DNA and proteins. uomus.edu.iq

While these pathways are well-characterized for many xenobiotics, specific research identifying the involvement of these alternative conjugation mechanisms in the biotransformation of this compound remains limited in the reviewed literature.

Preclinical Metabolic Profiling and Metabolite Identification Strategies

The preclinical phase of drug development places significant emphasis on understanding a compound's metabolic fate. nih.govresearchgate.net Metabolite profiling and identification (MetID) are essential to assess whether metabolites contribute to the drug's efficacy or toxicity and to ensure that animal models used in safety testing are appropriate for humans. evotec.comwuxiapptec.com

Application of In Vitro Cell and Subcellular Models (e.g., Liver Microsomes, S9 Fractions, Hepatocytes)

To predict in vivo metabolism, a variety of in vitro models derived from liver tissue are employed during preclinical studies. nih.gov These models are cost-effective, amenable to high-throughput screening, and contain the primary enzymes responsible for drug metabolism. researchgate.net

Liver Microsomes: These are vesicles of the endoplasmic reticulum obtained by ultracentrifugation of the S9 fraction. They are a rich source of Phase I (CYP450) and Phase II (UGT) enzymes, making them a standard tool for studying metabolic stability, inhibition, and reaction kinetics. nih.govnih.govresearchgate.net Studies with microsomes from different species (e.g., rat, mouse, rabbit, human) are often conducted to compare metabolic pathways. nih.gov

S9 Fraction: This is the supernatant from a 9000g centrifugation of a liver homogenate. It contains both microsomes and cytosolic enzymes, such as SULTs and GSTs, providing a more complete picture of metabolic capability than microsomes alone. researchgate.netmdpi.com

Hepatocytes: Intact, viable liver cells (often used in suspension or as cultured plates) represent the "gold standard" for in vitro metabolism studies. They contain the full complement of metabolic enzymes and cofactors in their natural cellular environment, allowing for the investigation of both Phase I and Phase II metabolism, as well as transporter-mediated uptake and efflux. nih.gov

| In Vitro Model | Description | Key Enzymes Present | Primary Applications |

| Hepatocytes | Intact, viable liver cells | Full complement of Phase I & II enzymes, transporters | Comprehensive metabolism, uptake/efflux, induction studies |

| S9 Fraction | Supernatant from liver homogenate | Microsomal (CYPs, UGTs) & Cytosolic (SULTs, GSTs) enzymes | Broad metabolic screening, metabolic stability |

| Liver Microsomes | Vesicles of endoplasmic reticulum | CYPs, UGTs, FMOs | Phase I & Glucuronidation studies, enzyme kinetics, inhibition |

Metabolite Isolation and Structural Elucidation from Preclinical Samples

Identifying the chemical structures of metabolites is a critical step in drug development. wuxiapptec.com The process typically involves incubating the parent drug with an in vitro system (like liver microsomes) or analyzing samples from in vivo studies (e.g., plasma, urine). evotec.com

The standard analytical technique for this purpose is high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS), often using a time-of-flight (TOF) or Orbitrap mass analyzer. evotec.com This combination allows for the separation of the parent drug from its metabolites and provides high-accuracy mass measurements, which are used to determine the elemental composition of each metabolite. Further structural information is obtained through tandem mass spectrometry (MS/MS), where metabolites are fragmented to reveal details about their chemical structure. evotec.com These metabolite profiles are crucial for Metabolites in Safety Testing (MIST) assessments, which are guided by regulatory agencies. evotec.comlcms.cz

Species-Specific Metabolic Differences in Preclinical Animal Models

Significant variability in drug metabolism can exist between different animal species and humans. mdpi.com This is largely due to differences in the expression levels and substrate specificities of drug-metabolizing enzymes, particularly CYP450 isoforms. mdpi.com Therefore, a key component of preclinical development is to conduct cross-species metabolism comparisons. evotec.com

By incubating Dibenzepin with liver microsomes or hepatocytes from various preclinical species (such as rats, mice, and rabbits) and from humans, researchers can compare the resulting metabolite profiles. nih.gov The goal is to select toxicology species that produce a human-like metabolite profile, ensuring that any major human metabolites are also formed and tested for safety in the preclinical animal studies. evotec.com Discovering a unique or disproportionately high human metabolite late in development can lead to significant delays, as the safety of that metabolite must then be specifically evaluated. wuxiapptec.com

Advanced Analytical Methodologies for Dibenzepin Hydrochloride Research

Chromatographic Separation Techniques

Chromatographic methods are central to the separation of dibenzepin (B26263) hydrochloride from complex mixtures, such as biological samples or reaction byproducts. ontosight.ai High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) are among the most powerful techniques employed in this field. ontosight.ai

High-Performance Liquid Chromatography (HPLC) Method Development for Research Samples

HPLC is a fundamental technique for the analysis of dibenzepin hydrochloride. ontosight.ai Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and detection.

For instance, a reverse-phase HPLC (RP-HPLC) method can be developed using a C18 column. researchgate.netresearchgate.net The mobile phase, a critical component, could consist of a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724), along with a buffer solution. researchgate.netscispace.com The ratio of these components is optimized to ensure a good separation, and the flow rate is adjusted to achieve a reasonable analysis time. researchgate.netresearchgate.net Detection is commonly performed using a UV detector at a specific wavelength. researchgate.net

Method validation is a crucial step to ensure the reliability of the analytical data. This process involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness, often following guidelines from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net

A typical, though hypothetical, HPLC method for this compound might involve the following parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Methanol:Acetonitrile:Buffer (e.g., 40:30:30 v/v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 254 nm researchgate.net |

| Injection Volume | 10 µL researchgate.net |

| Column Temperature | 40°C researchgate.net |

| This table represents a hypothetical set of starting conditions for method development and would require optimization for specific research samples. |

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

UPLC represents a significant advancement over conventional HPLC, offering increased speed, resolution, and sensitivity. scispace.comresearchgate.net This is achieved by using columns packed with smaller particles (typically less than 2 µm), which necessitates instrumentation capable of handling higher backpressures. researchgate.netresearchgate.net The primary advantage of UPLC in a research setting is its ability to dramatically reduce analysis time, thereby increasing sample throughput. scispace.comresearchgate.net This is particularly beneficial for screening large numbers of samples, for instance, in metabolic stability studies or impurity profiling. researchgate.net

The principles governing UPLC are based on the van Deemter equation, which demonstrates that smaller particle sizes lead to higher efficiency, even at increased mobile phase flow rates. researchgate.net This allows for faster separations without a significant loss in resolving power. researchgate.net UPLC systems are often coupled with mass spectrometry detectors (UPLC-MS) to provide highly selective and sensitive analysis. mdpi.com

Key Advantages of UPLC in Research:

Increased Throughput: Faster analysis times allow for more samples to be processed in a given period. scispace.com

Enhanced Resolution: The use of smaller particles results in sharper and more resolved peaks. researchgate.net

Improved Sensitivity: Narrower peaks lead to higher peak concentrations, which can improve detection limits. researchgate.net

Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a decrease in solvent usage, making it a more environmentally friendly and cost-effective technique. researchgate.net

Gas Chromatography (GC) for Volatile Metabolites and Impurities

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. openaccessjournals.comomicsonline.org In the context of this compound research, GC is particularly useful for identifying and quantifying volatile metabolites and impurities that may be present in the drug substance or arise during its synthesis or degradation. openaccessjournals.comomicsonline.org

For compounds that are not sufficiently volatile, a derivatization step is often employed to increase their volatility, making them amenable to GC analysis. thermofisher.com This process involves a chemical reaction to modify the analyte's structure. thermofisher.com

When coupled with a mass spectrometer (GC-MS), this technique provides a high degree of certainty in compound identification. scioninstruments.com The mass spectrometer fragments the eluted compounds into characteristic patterns, which can be compared against spectral libraries for identification. thermofisher.comscioninstruments.com GC-MS is invaluable for impurity profiling and stability testing, as it can detect and identify even trace amounts of degradation products. omicsonline.org

Mass Spectrometry (MS) Applications in this compound Studies

Mass spectrometry is a cornerstone of modern analytical research, providing detailed information about the mass and structure of molecules. When coupled with chromatographic separation techniques, it offers unparalleled sensitivity and selectivity.

LC-MS/MS for Sensitive Quantification in Biological Matrices (Research)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices such as plasma, urine, or tissue homogenates. ontosight.aimdpi.com This high sensitivity and selectivity make it an indispensable tool in pharmacokinetic studies. mdpi.com

The process typically involves an initial separation of the analyte from the biological matrix using liquid chromatography. researchgate.net The eluent is then introduced into the mass spectrometer, where the analyte is ionized, often using techniques like electrospray ionization (ESI). mdpi.com

In the tandem mass spectrometer, a specific precursor ion (the parent molecule) is selected and then fragmented to produce product ions. mdpi.com The instrument is set to monitor a specific transition from the precursor ion to a product ion, a technique known as Multiple Reaction Monitoring (MRM). mdpi.com This process is highly specific and significantly reduces background noise, allowing for very low limits of detection (LOD) and quantification (LOQ). researchgate.netnrfhh.com

Method development for LC-MS/MS involves optimizing chromatographic conditions and mass spectrometric parameters, such as collision energy, to achieve the best signal for the analyte of interest. nrfhh.com

Example Parameters for an LC-MS/MS Method:

| Parameter | Description |

| Sample Preparation | Protein precipitation or solid-phase extraction (SPE) are common techniques to remove interferences from biological samples. mdpi.comresearchgate.net |

| Chromatography | A reversed-phase column is often used with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid). researchgate.netnrfhh.com |

| Ionization | Positive ion electrospray ionization (ESI+) is frequently used for this class of compounds. nrfhh.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. mdpi.com |

| Validation | The method must be validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines. nih.govjapsonline.com |

| This table provides a general overview of the components of an LC-MS/MS method. |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of unknown metabolites. researchgate.netnih.gov Unlike standard mass spectrometers, HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). nih.govpharmaron.com This level of accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown compounds. nih.gov

In drug metabolism studies, researchers use HRMS to detect and characterize metabolites in various biological samples. pharmaron.com By comparing the HRMS data of control samples with those from subjects exposed to the drug, it is possible to identify potential metabolites. researchgate.net The accurate mass measurement, combined with the fragmentation patterns obtained from MS/MS experiments, allows for the elucidation of the metabolite's structure. pharmaron.com

Data processing techniques, such as mass defect filtering, can be used to help distinguish potential drug metabolites from endogenous components in the biological matrix. nih.gov This approach leverages the fact that the mass defect of metabolites is often related to that of the parent drug. nih.gov

The use of HRMS in conjunction with liquid chromatography (LC-HRMS) is a leading technique for comprehensive metabolite profiling and identification in drug discovery and development. researchgate.netresearchgate.net

GC-MS for Elucidation of Thermally Stable Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and thermally stable compounds. iu.edunih.gov In the context of this compound research, GC-MS is instrumental for both qualitative and quantitative assessments. ontosight.ai For a compound to be suitable for GC-MS analysis, it must be volatile enough to exist in a gaseous state and thermally stable to withstand the high temperatures of the GC inlet, which can be up to 350°C. iu.edunih.gov

While many tricyclic antidepressants are amenable to GC-MS analysis, some may require derivatization to enhance their volatility and thermal stability. iu.edu This process involves chemically modifying the analyte to produce a more suitable derivative for GC analysis. iu.edu GC-MS offers high precision, accuracy, sensitivity, and resolution, making it a valuable tool for separating and identifying dibenzepin from other compounds. nih.gov The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the analyte. nih.gov The development of rapid GC-MS methods has significantly reduced analysis times without compromising the quality of the results, which is particularly beneficial in high-throughput screening environments. frontiersin.org

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques, which combine two or more analytical methods, offer enhanced separation and detection capabilities, providing more comprehensive information than standalone methods.

UPLC-UV and UPLC-MS/MS Integration

Ultra-Performance Liquid Chromatography (UPLC) coupled with either Ultraviolet (UV) or tandem Mass Spectrometry (MS/MS) detection represents a powerful platform for the analysis of this compound. dovepress.comaxon.es UPLC systems utilize columns with sub-2-μm particles, which provide higher resolution, sensitivity, and speed compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.com

The integration of UPLC with UV detection (UPLC-UV) is a common approach for quantitative analysis. nih.gov When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous acquisition of absorbance data across a range of wavelengths, which can aid in compound identification and purity assessment. rsc.org

For even greater sensitivity and specificity, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). dovepress.comnih.gov This technique is particularly valuable for analyzing complex biological matrices. diva-portal.orgresearchgate.net UPLC-MS/MS methods have been developed for the simultaneous determination of multiple antidepressant drugs, including those structurally similar to dibenzepin. nih.gov The high sensitivity of UPLC-MS/MS allows for the detection of low concentrations of analytes, making it suitable for pharmacokinetic studies. nih.govresearchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.orgnih.gov This technique is particularly well-suited for the analysis of ionic and polar compounds like this compound. dss.go.th CE-MS offers high resolving power, requires minimal sample volume, and provides rapid analysis times. wikipedia.org

In the analysis of tricyclic antidepressants, CE-MS has demonstrated excellent performance. For instance, a CE-ESI-TOF-MS (Capillary Electrophoresis-Electrospray Ionization-Time of Flight-Mass Spectrometry) method was optimized for the analysis of several tricyclic antidepressants in human plasma, achieving high extraction recoveries and rapid analysis within 6 minutes. nih.govdiva-portal.org The use of coated capillaries can reduce the adsorption of analytes to the capillary wall, improving peak shape and reproducibility. nih.govdiva-portal.org The high efficiency of CE separation, with plate counts up to 1.4 x 10^5 plates/m, allows for the resolution of complex mixtures. nih.govdiva-portal.org

Spectroscopic and Radiometric Methods for Research

Spectroscopic methods are fundamental in the analysis of pharmaceutical compounds, providing information on their identity, concentration, and purity.

UV/DAD Detection in Chromatographic Systems

Ultraviolet/Diode-Array Detection (UV/DAD) is a widely used detection method in liquid chromatography. rsc.orgscioninstruments.com A DAD detector measures the absorbance of light across a wide range of UV-visible wavelengths simultaneously. scioninstruments.com This provides a three-dimensional data set of absorbance, wavelength, and time, which is highly valuable for compound identification and method development.

In the context of this compound analysis, a DAD detector can be used to:

Confirm Peak Identity: By comparing the UV spectrum of an unknown peak to that of a dibenzepin standard, its identity can be confirmed with a higher degree of confidence than with a single-wavelength detector. torontech.comshimadzu.com

Assess Peak Purity: The detector can assess the spectral homogeneity across a chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it indicates that the peak is pure and not co-eluting with any impurities. torontech.com

Optimize Detection Wavelength: The full spectral data allows for the selection of the optimal wavelength for maximum sensitivity for dibenzepin.

Fluorescence-Based Detection Strategies

Fluorescence detection offers a highly sensitive and selective alternative to UV detection for compounds that fluoresce. nih.gov While information specifically on the native fluorescence of this compound is limited, fluorescence-based methods have been successfully applied to other tricyclic antidepressants. nih.govnih.gov These methods can involve either measuring the native fluorescence of the compound or using a derivatizing agent to introduce a fluorescent tag.

One approach is thin-layer chromatography with fluorescence detection, which has been used for the rapid screening of tricyclic antidepressants in serum. nih.govresearchgate.net Another highly sensitive technique is fluorescence polarization immunoassay (FPIA), which has been used for monitoring therapeutic drug levels of various tricyclic antidepressants. nih.govresearchgate.net Research has also explored the use of fluorescently labeled proteins, such as calmodulin, as biorecognition elements for the detection of phenothiazines and tricyclic antidepressants. acs.org These methods often provide low limits of detection, making them suitable for trace analysis. nih.govresearchgate.net

Radiolabeling Techniques for Metabolic Pathway Elucidation

The elucidation of the metabolic pathways of this compound, a tricyclic antidepressant, is crucial for understanding its pharmacological and toxicological profile. patsnap.comnih.gov Radiolabeling is a powerful technique used to trace the fate of drug molecules within a biological system, providing definitive and quantitative data on absorption, distribution, metabolism, and excretion (ADME). nih.govnih.govacs.orgresearchgate.net This involves replacing one or more atoms of the this compound molecule with a radioactive isotope. moravek.com

The most commonly used radioisotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (B154650) (³H). nih.govnih.govacs.org These isotopes are chosen because they can be incorporated into the molecular structure without altering the compound's fundamental chemical and biological properties. openmedscience.com

Key Radiolabeling Approaches:

Carbon-14 (¹⁴C) Labeling: Incorporating ¹⁴C into the stable core structure of the dibenzazepine (B1670418) ring is a preferred method. researchgate.net This ensures that the radiolabel remains with the primary molecular skeleton throughout the metabolic process, allowing for the comprehensive tracking of all metabolites. researchgate.net The synthesis of ¹⁴C-labeled this compound requires specialized chemical procedures, often starting from simple ¹⁴C-containing precursors like barium carbonate (Ba¹⁴CO₃). researchgate.net

Tritium (³H) Labeling: Tritium labeling offers an alternative, often with simpler and less resource-intensive synthesis routes compared to ¹⁴C labeling. nih.gov Techniques such as catalytic hydrogen-tritium exchange can be employed to introduce tritium into the molecule. openmedscience.com However, care must be taken to ensure the label is not in a position where it could be easily exchanged with hydrogen atoms in the biological environment, which could lead to inaccurate tracking. researchgate.net

Once the radiolabeled this compound is prepared, it can be administered in preclinical studies. nih.govacs.org Analytical techniques such as liquid scintillation counting and quantitative whole-body autoradiography (QWBA) are then used to detect and quantify the radioactivity in various biological samples like plasma, urine, feces, and tissues. nih.gov This allows researchers to construct a detailed map of the drug's metabolic fate, identifying major and minor metabolites and determining the primary routes of elimination from the body. nih.govresearchgate.net The data obtained from these studies are indispensable for a complete understanding of the compound's disposition. nih.govacs.org

Method Validation Protocols for Academic Research Rigor

To ensure the reliability and accuracy of data in academic research involving this compound, rigorous validation of analytical methods is paramount. globalresearchonline.netunodc.org Method validation provides documented evidence that a specific analytical procedure is suitable for its intended purpose. globalresearchonline.neteuropa.eu The validation process involves evaluating several key parameters as outlined by international guidelines. researchgate.neteuropa.eu

Selectivity: Selectivity is the ability of an analytical method to unequivocally measure the analyte of interest, in this case, this compound, in the presence of other components that may be present in the sample matrix. elementlabsolutions.comscielo.br These interfering components can include endogenous substances from biological matrices (e.g., plasma, urine), impurities, or metabolites. unodc.orgeuropa.eu

To assess selectivity, blank matrix samples from at least six different sources are analyzed to ensure that no interfering peaks co-elute with this compound or its internal standard. europa.eu The response of any interfering component at the retention time of the analyte should be less than 20% of the response of the lower limit of quantification (LLOQ). europa.eu For chromatographic methods like High-Performance Liquid Chromatography (HPLC), which are commonly used for the analysis of tricyclic antidepressants, achieving adequate separation between Dibenzepin, its metabolites (like desmethyldibenzepin), and endogenous compounds is a critical aspect of demonstrating selectivity. nih.govtandfonline.comijnc.ir

Linearity: Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a specified range. scielo.br This is typically evaluated by analyzing a series of calibration standards prepared at different concentrations. globalresearchonline.net

For this compound analysis, a calibration curve is constructed by plotting the analytical response versus the known concentration of the standards. The linearity is then assessed by performing a linear regression analysis. scirp.org The acceptance criterion is generally a correlation coefficient (r) or coefficient of determination (r²) close to 1.000. ptfarm.pl The range of the linearity study should encompass the expected concentrations in research samples, typically from 80% to 120% of the target concentration for assay methods. europa.euscielo.br

Table 1: Representative Linearity Data for this compound Analysis

| Parameter | Value |

| Analytical Method | HPLC-UV |

| Concentration Range | 10 - 50 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.997 |

This table presents hypothetical but typical data for linearity assessment based on common practices for similar compounds. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. europa.euelementlabsolutions.com It is typically determined by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) within the calibration range. globalresearchonline.net The accuracy is expressed as the percentage of recovery of the known amount of analyte added to the matrix. europa.eu For bioanalytical methods, the mean value should be within ±15% of the nominal concentration. researchgate.net

Precision: Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.euelementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Assesses the precision within the same laboratory but with variations such as different days, different analysts, or different equipment. europa.euashdin.com

The acceptance criterion for precision is typically an RSD of ≤15% for QC samples. researchgate.net

Recovery: Recovery is the extraction efficiency of an analytical method, representing the percentage of the analyte that is successfully transferred from the sample matrix to the final extract. It is assessed by comparing the analytical response of an extracted sample with the response of a non-extracted standard of the same concentration. Consistent and reproducible recovery is more critical than achieving 100% recovery.

Table 2: Illustrative Accuracy and Precision Data for this compound

| QC Concentration (ng/mL) | Accuracy (% Recovery) | Precision (RSD %) |

| Low (e.g., 20 ng/mL) | 95.0 - 105.0 | < 10% |

| Medium (e.g., 100 ng/mL) | 97.0 - 103.0 | < 8% |

| High (e.g., 400 ng/mL) | 98.0 - 102.0 | < 5% |

This table shows example acceptance criteria for accuracy and precision studies, reflecting common standards in bioanalytical method validation. researchgate.netresearchgate.net

Limit of Detection (LOD): The Limit of Detection is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. routledge.com It signifies that the analyte is present but the concentration cannot be determined with an acceptable level of precision. The LOD can be determined by several methods, including visual evaluation, signal-to-noise ratio (typically a ratio of 3:1), or calculation based on the standard deviation of the response and the slope of the calibration curve. uzh.chresearchgate.net

Limit of Quantification (LOQ): The Limit of Quantification is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. routledge.com This is the lowest concentration on the calibration curve. The LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1 or by using the standard deviation of the response and the slope of the calibration curve. ptfarm.pl

For research involving the quantification of this compound, particularly in biological matrices where concentrations can be very low, establishing a sensitive LOQ is crucial for obtaining meaningful data. mdpi.com

Table 3: Example LOD and LOQ Values for this compound

| Parameter | Analytical Method | Matrix | Value |

| LOD | HPLC-MS/MS | Plasma | ~0.1 ng/mL |

| LOQ | HPLC-MS/MS | Plasma | ~0.5 ng/mL |

| LOD | HPLC-UV | Urine (extracted) | ~0.2 ng/mL |

| LOQ | HPLC-UV | Urine (extracted) | ~0.5 ng/mL |

Note: These values are illustrative and can vary significantly depending on the specific instrumentation, methodology, and matrix used in the research. researchgate.netresearchgate.nete-bookshelf.de

Structure Activity Relationship Sar Studies of Dibenzepin Hydrochloride

Correlating Dibenzepin (B26263) Hydrochloride Structural Moieties with Receptor Binding Affinities

The key structural features of Dibenzepin and their general contributions to receptor binding, based on studies of tricyclic antidepressants (TCAs), are:

Dibenzodiazepine Core: This fused three-ring system is a defining feature of this class of compounds. nih.gov It provides the necessary lipophilicity to cross the blood-brain barrier and serves as the foundational structure for interactions with target receptors. The specific geometry of this core, including the angle between the two benzene (B151609) rings, is critical for activity.

Alkylamine Side Chain: A crucial element for interaction with monoamine transporters is the propylamine (B44156) side chain, which in dibenzepin is a 2-(dimethylamino)ethyl group attached to the central ring's nitrogen atom. The length and branching of this chain are significant determinants of potency and selectivity. A three-atom chain is often optimal for TCA activity, while a two-atom chain, as seen in dibenzepin, still permits potent interactions.

Terminal Amine Group: The basic tertiary amine (dimethylamino group) at the end of the side chain is typically protonated at physiological pH. This positively charged group is believed to form a critical ionic bond with a negatively charged residue (e.g., an aspartate residue) in the binding site of monoamine transporters. The degree of substitution on this nitrogen (primary, secondary, or tertiary) influences selectivity between norepinephrine (B1679862) and serotonin (B10506) transporters.

The table below illustrates the binding affinities of various tricyclic antidepressants for different receptors, highlighting how variations in the tricyclic core and side chain impact receptor interaction. While specific data for dibenzepin is limited, this provides context for its likely profile.

| Compound | Tricyclic Core | Side Chain Amine | SERT Ki (nM) | NET Ki (nM) | H1 Ki (nM) | M1 Ki (nM) |

|---|---|---|---|---|---|---|

| Imipramine (B1671792) | Dibenzazepine (B1670418) | Tertiary | 1.1 | 0.5 | 11 | 91 |

| Desipramine (B1205290) | Dibenzazepine | Secondary | 18 | 0.3 | 110 | 110 |

| Amitriptyline (B1667244) | Dibenzocycloheptadiene | Tertiary | 4.3 | 19 | 1.1 | 22 |

| Nortriptyline | Dibenzocycloheptadiene | Secondary | 10 | 3.2 | 8.7 | 50 |

Data is illustrative and compiled from various pharmacological sources for comparative purposes.

Influence of Substituent Changes on Monoamine Transporter Inhibition Efficacy

Modifications to the dibenzepin structure can dramatically alter its efficacy as a monoamine transporter inhibitor. TCAs generally block the reuptake of norepinephrine (NE) and serotonin (5-HT) into presynaptic neurons. nih.gov The selectivity and potency of this inhibition are highly sensitive to structural changes.

Substitution on the Tricyclic Rings: The position and nature of substituents on the aromatic rings of the dibenzodiazepine nucleus can modulate binding affinity and selectivity. For instance, in related tricyclic compounds, introducing an electron-withdrawing group, such as a chlorine atom, at certain positions can enhance potency at the serotonin transporter (SERT). The SAR of related 6-chloro-1-phenylbenzazepines shows that substitutions at various positions on the rings are tolerated differently, impacting affinity for dopamine (B1211576) receptors. mdpi.com

Modification of the Side Chain: As mentioned, the terminal amine's substitution pattern is a key determinant of selectivity. Tertiary amines, like the dimethylamino group in dibenzepin, generally confer a more balanced or slightly preferential inhibition of SERT over the norepinephrine transporter (NET). In contrast, their secondary amine metabolites (e.g., monomethylated) often exhibit greater selectivity for NET. nih.gov Altering the length of the alkyl chain can also impact potency, with a two- or three-carbon chain being optimal for transporter inhibition.

The following table demonstrates how minor changes to the terminal amine influence transporter inhibition for representative TCAs.

| Compound | Terminal Amine | NET Inhibition (IC50 nM) | SERT Inhibition (IC50 nM) | Selectivity (SERT/NET) |

|---|---|---|---|---|

| Imipramine | Tertiary (-N(CH3)2) | 14 | 1.2 | 0.09 |

| Desipramine | Secondary (-NHCH3) | 1.1 | 34 | 30.9 |

| Amitriptyline | Tertiary (-N(CH3)2) | 46 | 2.8 | 0.06 |

| Nortriptyline | Secondary (-NHCH3) | 4.3 | 18 | 4.2 |

Data is illustrative and compiled from various pharmacological sources for comparative purposes.

Investigation of Stereoisomeric Effects on Pharmacological Activity

Chirality plays a critical role in pharmacology, as stereoisomers of a drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. iipseries.orgbiomedgrid.com Enantiomers, which are non-superimposable mirror images, often interact differently with chiral biological targets like receptors and enzymes. biomedgrid.comresearchgate.net

Dibenzepin hydrochloride possesses a chiral center, meaning it can exist as two enantiomers (R and S forms). Although often marketed as a racemic mixture (an equal mixture of both enantiomers), it is highly probable that the two enantiomers have distinct pharmacological profiles. biomedgrid.com One enantiomer (the eutomer) may be responsible for the majority of the therapeutic activity, while the other (the distomer) could be less active, inactive, or even contribute to side effects. researchgate.net

For example, studies on the stereoisomers of the related TCA dosulepin (B10770134) revealed that the cis- and trans-isomers have different potencies for inhibiting norepinephrine and serotonin uptake and different anticholinergic activities. nih.gov Similarly, investigations into chiral benzodiazepine (B76468) derivatives, which bind to GABA-A receptors, have shown that R and S isomers can have vastly different binding affinities, with S isomers often being more active. nih.gov This underscores the importance of investigating the individual stereoisomers of dibenzepin to fully characterize its mechanism of action and to potentially develop a more effective and safer single-enantiomer drug.

Application of Computational Chemistry and Molecular Modeling in SAR Prediction